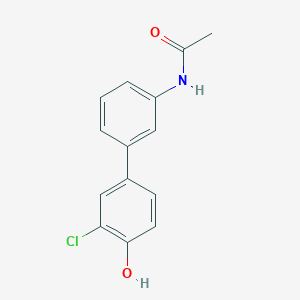

4-(3-Acetylaminophenyl)-2-chlorophenol

CAS No.: 1261928-70-4

Cat. No.: VC11749926

Molecular Formula: C14H12ClNO2

Molecular Weight: 261.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261928-70-4 |

|---|---|

| Molecular Formula | C14H12ClNO2 |

| Molecular Weight | 261.70 g/mol |

| IUPAC Name | N-[3-(3-chloro-4-hydroxyphenyl)phenyl]acetamide |

| Standard InChI | InChI=1S/C14H12ClNO2/c1-9(17)16-12-4-2-3-10(7-12)11-5-6-14(18)13(15)8-11/h2-8,18H,1H3,(H,16,17) |

| Standard InChI Key | AEOVSVHSNMHEAM-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl |

| Canonical SMILES | CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl |

Introduction

Structural and Chemical Properties

The molecular structure of 4-(3-acetylaminophenyl)-2-chlorophenol consists of two aromatic rings: a 2-chlorophenol moiety and a 3-acetylaminophenyl group linked via a single bond. The chlorine atom at the ortho position relative to the phenolic hydroxyl group introduces steric and electronic effects that influence reactivity. The acetylated amine at the meta position of the adjacent phenyl ring enhances stability against metabolic degradation, a feature common in pharmaceutical intermediates .

Table 1: Inferred Physicochemical Properties

The compound’s low water solubility and moderate lipophilicity suggest a propensity for bioaccumulation, a trait observed in structurally related chlorophenols . Spectroscopic characterization via ¹H NMR would likely reveal distinct peaks for the phenolic hydroxyl (~5.5 ppm), acetyl methyl group (~2.1 ppm), and aromatic protons (6.8–7.4 ppm) .

Synthesis and Manufacturing

The synthesis of 4-(3-acetylaminophenyl)-2-chlorophenol likely involves multi-step organic reactions, drawing from methodologies used for analogous compounds:

Step 1: Nitration and Reduction of Chlorophenol

A patented method for 4-chloro-2-aminophenol production provides a foundational approach:

-

Nitration: Para-chlorophenol is nitrated using nitric acid in dichloroethane or ethyl acetate at 20–60°C, yielding 4-chloro-2-nitrophenol.

-

Reduction: Catalytic hydrogenation or hydrazine hydrate reduces the nitro group to an amine, forming 4-chloro-2-aminophenol .

Step 2: Acetylation and Coupling

The aminophenyl intermediate undergoes acetylation using acetic anhydride, followed by Suzuki-Miyaura coupling to attach the chlorophenol moiety. This mirrors strategies for tyrosine kinase inhibitor intermediates .

Critical Reaction Conditions:

-

Temperature: 65–80°C for amide bond formation.

-

Catalysts: Palladium catalysts for cross-coupling; tin tetrachloride for reductions .

-

Yield Optimization: Patent data suggest yields exceeding 85% with rigorous solvent purification .

Applications in Pharmaceutical Chemistry

While direct applications of 4-(3-acetylaminophenyl)-2-chlorophenol are undocumented, its structural features align with intermediates in anticancer and antiviral therapies:

-

Kinase Inhibitors: The acetylaminophenyl group is a hallmark of lenvatinib and tivozanib precursors, which target vascular endothelial growth factor receptors .

-

Antimicrobial Agents: Chlorophenol derivatives exhibit activity against Gram-positive bacteria, though toxicity remains a concern .

Toxicological and Environmental Considerations

Chlorophenols are notorious for their environmental persistence and human toxicity. Key risks associated with this compound include:

-

Oxidative Stress: Chlorophenols generate reactive oxygen species (ROS), damaging cellular lipids, proteins, and DNA .

-

Endocrine Disruption: Structural analogs like pentachlorophenol interfere with thyroid hormone synthesis .

-

Bioaccumulation: Estimated LogP values suggest accumulation in adipose tissue, necessitating stringent handling protocols.

Table 2: Comparative Toxicity Data

Analytical Characterization Methods

Robust analytical protocols ensure purity and structural fidelity:

-

HPLC: Reverse-phase C18 columns with UV detection at 254 nm resolve acetylated byproducts.

-

Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak at m/z 277.71 .

-

X-ray Diffraction: Single-crystal analysis validates spatial arrangement, though crystallization may require slow evaporation from ethanol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume